Ammonium laurate

Description

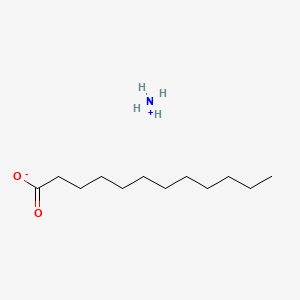

Structure

3D Structure of Parent

Properties

CAS No. |

2437-23-2 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

azane;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |

InChI Key |

VJCJAQSLASCYAW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.N |

Appearance |

Solid powder |

Other CAS No. |

2437-23-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

143-07-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Ammonium laurate, the ammonium salt of lauric acid, is a versatile amphiphilic molecule with a growing presence in pharmaceutical research and development. Its unique properties as a surfactant, emulsifier, and potential bioactive agent make it a compound of interest for formulation scientists, chemists, and cell biologists. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and signaling pathways.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its amphiphilic nature, stemming from a 12-carbon hydrophobic tail and a hydrophilic ammonium carboxylate headgroup, governs its solubility and interfacial properties.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇NO₂ | [2][3] |

| Molecular Weight | 217.35 g/mol | [2][3] |

| CAS Number | 2437-23-2 | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 43.8 - 45 °C | [1][4] |

| Boiling Point | 296.1 °C at 760 mmHg | [4][5] |

| Density | 1.79 g/cm³ | [1] |

| Solubility | Soluble in water and DMSO.[1][2] | |

| Vapor Pressure | 0.000661 mmHg at 25°C | [5] |

| Flash Point | 134.1 °C | [4][5] |

Spectroscopic Properties

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| FT-IR | - Broad N-H stretching vibrations from the ammonium ion (around 3300-3000 cm⁻¹).- C-H stretching vibrations from the alkyl chain (around 2950-2850 cm⁻¹).- Asymmetric and symmetric COO⁻ stretching vibrations from the carboxylate group (around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively). |

| ¹H-NMR | - A triplet corresponding to the terminal methyl protons (CH₃) of the lauryl chain.- A series of multiplets for the methylene protons (CH₂) of the alkyl chain.- A distinct signal for the α-methylene protons adjacent to the carboxylate group.- A signal for the ammonium protons, which may be broad and its chemical shift dependent on the solvent and concentration. |

| ¹³C-NMR | - A signal for the carboxylate carbon.- A series of signals for the carbons of the alkyl chain. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the lauric acid component (m/z 200.1776) and potentially fragments corresponding to the loss of the ammonium group. The exact mass of this compound is 217.2042 g/mol .[2] |

Experimental Protocols

Synthesis of this compound via Neutralization

This protocol describes a common laboratory-scale synthesis of this compound through the neutralization of lauric acid with ammonium hydroxide.

Materials:

-

Lauric acid (C₁₂H₂₄O₂)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

-

Ethanol (optional, as a solvent)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Beaker and graduated cylinders

Procedure:

-

In a beaker, melt the desired amount of lauric acid by gentle heating (melting point is around 44 °C). If using a solvent, dissolve the lauric acid in ethanol.

-

In a separate container, prepare a dilute solution of ammonium hydroxide by adding the concentrated solution to deionized water.

-

While stirring the molten lauric acid (or its ethanolic solution), slowly add the ammonium hydroxide solution dropwise.

-

Monitor the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH of the solution is between 8 and 9, indicating complete neutralization.

-

If a solvent was used, it can be removed by evaporation under reduced pressure to obtain the solid this compound. If synthesized in an aqueous medium, the product can be used as an aqueous solution or lyophilized to obtain a solid.

Quantitative Analysis of this compound

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Burette

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and position it under a burette filled with the standardized HCl solution.

-

Immerse a calibrated pH electrode into the solution.

-

Begin titrating the this compound solution with the HCl, recording the pH after each addition of the titrant.

-

Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.

-

The concentration of the ammonium ion in the sample can be calculated from the volume of HCl required to reach the equivalence point.

Alternatively, HPLC methods developed for lauric acid can be adapted to quantify the laurate component after acidification of the this compound sample.[6][7][8]

Applications in Drug Development

This compound's primary role in drug development is as an excipient, leveraging its surfactant properties.

Experimental Workflow: Nanoemulsion Formulation

This compound can be used as a surfactant to formulate nanoemulsions for the delivery of poorly water-soluble drugs. The following is a general workflow based on high-pressure homogenization.

This process involves dissolving the active pharmaceutical ingredient (API) in an oil phase and this compound in the aqueous phase. The two phases are then mixed to form a coarse emulsion, which is subsequently passed through a high-pressure homogenizer to produce a stable nanoemulsion with a small droplet size.[9][10][11][12][13]

Signaling Pathways and Biological Activity

The biological activity of this compound is primarily attributed to its laurate component. Lauric acid has been shown to interact with several cellular signaling pathways.

Lauric Acid Signaling Pathways

Lauric acid can influence cellular processes through various mechanisms, including acting as a ligand for nuclear receptors, inducing cellular stress, and modulating inflammatory pathways.

-

PPARα Activation: Lauric acid acts as a natural ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[14] This interaction leads to the upregulation of genes involved in fatty acid oxidation.[14]

-

TLR4 Signaling: Lauric acid can activate Toll-Like Receptor 4 (TLR4) signaling, which is implicated in inflammatory responses and metabolic regulation.[15][16]

-

EGFR/ERK/c-Jun Pathway and ROS Generation: In cancer cells, lauric acid has been shown to increase the production of Reactive Oxygen Species (ROS) and stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and c-Jun.[17][18] This cascade can ultimately lead to apoptosis.[17][18]

The ammonium ion component may also have biological effects, particularly at higher concentrations, where it can influence intracellular pH and neuronal activity.[19][20] However, in the context of typical pharmaceutical formulations, the effects of the laurate anion are generally considered more prominent.

Safety and Handling

This compound is considered to be of low toxicity and is used in cosmetics and household products.[21] However, it can be irritating to the skin and eyes, and appropriate personal protective equipment should be used when handling the pure substance.[1]

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties that make it a valuable excipient in pharmaceutical formulations. Its role as a surfactant is key to its application in drug delivery systems such as nanoemulsions. Furthermore, the emerging understanding of the biological activities of its laurate component, particularly its interaction with significant cellular signaling pathways, opens up new avenues for its potential therapeutic application. This technical guide provides a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2437-23-2 | >98% [smolecule.com]

- 3. This compound | C12H27NO2 | CID 159661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:2437-23-2 | Chemsrc [chemsrc.com]

- 5. Cas 2437-23-2,this compound | lookchem [lookchem.com]

- 6. hplc.eu [hplc.eu]

- 7. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. longdom.org [longdom.org]

- 9. Nanoemulsion preparation [protocols.io]

- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ammonia - Wikipedia [en.wikipedia.org]

- 21. canada.ca [canada.ca]

An In-depth Technical Guide to the Synthesis of Ammonium Laurate from Lauric Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ammonium laurate, a versatile ammonium salt of lauric acid with wide-ranging applications as a surfactant, emulsifier, and stabilizer. The document details the core chemical principles, experimental protocols for various synthesis methods, purification techniques, and analytical characterization. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the preparation and properties of this compound.

Introduction

This compound (ammonium dodecanoate) is an amphiphilic molecule consisting of a hydrophobic 12-carbon lauric acid tail and a hydrophilic ammonium head group. This structure imparts surfactant properties, making it valuable in a variety of applications, including personal care products, industrial formulations, and as a tool in biomedical research for solubilizing and dispersing water-insoluble compounds. The synthesis of this compound is primarily achieved through the acid-base neutralization of lauric acid with ammonia or ammonium hydroxide. This guide explores the common synthetic routes, optimization of reaction conditions, and methods for purification and characterization.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇NO₂ | [1][2] |

| Molecular Weight | 217.35 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 45 °C | [3] |

| Boiling Point | 100 °C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

| CAS Number | 2437-23-2 | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The primary methods involve the reaction of lauric acid with either aqueous ammonium hydroxide or anhydrous ammonia gas. The choice of method often depends on the desired scale, purity requirements, and available equipment.

Reaction Mechanism

The formation of this compound proceeds through a three-stage mechanism:

-

Proton Transfer: The lone pair of electrons on the nitrogen atom of ammonia (or hydroxide ion in aqueous ammonia) abstracts the acidic proton from the carboxylic acid group of lauric acid. This results in the formation of the laurate anion (C₁₁H₂₃COO⁻) and the ammonium cation (NH₄⁺).[1]

-

Ion Pairing: The oppositely charged laurate anion and ammonium cation are attracted to each other through electrostatic forces, forming an ion pair.[1]

-

Crystallization: In a supersaturated solution, the this compound ion pairs self-assemble into a crystal lattice and precipitate out of the solution as a solid.[1]

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

This method is well-suited for laboratory-scale synthesis and yields a high-purity product. Ethanol is used as a co-solvent to facilitate the dissolution of lauric acid.[2]

Experimental Protocol:

-

Dissolution: Dissolve lauric acid (e.g., 0.1 mol) in ethanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer. Gently warm the mixture to 40-60°C to ensure complete dissolution of the lauric acid.

-

Neutralization: While stirring, slowly add a stoichiometric amount of aqueous ammonium hydroxide (e.g., 28-30% solution) dropwise to the lauric acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Precipitation and Isolation: Continue stirring for 1-2 hours at room temperature. The this compound will precipitate out of the solution. The solid product can be isolated by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted lauric acid.[1] Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

This method produces an aqueous dispersion of this compound and is suitable for applications where the product is used in solution.[4][5]

Experimental Protocol:

-

Melting: Heat lauric acid (60 parts by weight) to 45°C in a beaker with constant stirring until it is completely melted.[4]

-

Preparation of Ammonia Solution: Prepare a solution of aqueous ammonia by mixing 115.5 parts of 10% aqueous ammonia with 150 parts of deionized water.[4]

-

Dispersion: Slowly add the ammonia solution to the molten lauric acid with vigorous stirring.[4]

-

Homogenization: Continue stirring until a homogenous aqueous dispersion of this compound is formed. The resulting dispersion will have a solid content of approximately 22%.[4]

Industrial Scale Synthesis: Direct Ammoniation

For large-scale production, direct ammoniation with anhydrous ammonia gas is often employed. This method avoids the use of large volumes of solvent.

Process Overview:

Anhydrous ammonia gas is bubbled through molten lauric acid or a solution of lauric acid in a non-aqueous solvent. The reaction is typically carried out under controlled temperature and pressure to maximize the yield and purity of the product.[1][3]

Caption: Experimental workflows for this compound synthesis.

Optimization of Synthesis Parameters

The yield and purity of this compound are influenced by several reaction parameters.

| Parameter | Effect on Yield and Purity | Optimal Conditions | Reference |

| Temperature | Increasing temperature generally increases the reaction rate. However, at temperatures above 50°C, the volatilization of ammonia can lead to reduced yields. | 40-45°C for neutralization reactions.[1] | [1] |

| Stoichiometry | A slight molar excess of ammonia can drive the reaction to completion, maximizing the conversion of lauric acid. | A 5% molar excess of ammonia is recommended for near-complete conversion.[1] | [1] |

| Solvent | The choice of solvent affects the solubility of reactants and the ease of product isolation. Ethanol is a common choice for laboratory synthesis due to its ability to dissolve lauric acid and the ease of its removal. | Ethanol for high-purity solid product. Water for aqueous dispersions. | [1][2] |

Purification

Crude this compound may contain unreacted lauric acid, residual solvent, and other impurities. The following methods can be used for purification.

| Purification Method | Description | Purity Achieved | Yield Loss | Reference |

| Recrystallization | Dissolving the crude product in a minimal amount of hot ethanol (60°C), followed by slow cooling to 5°C to induce crystallization. | 99.5% | < 5% | [1] |

| Washing | Washing the solid product with a non-polar solvent like cold diethyl ether to remove hydrophobic impurities such as unreacted lauric acid. | Can enhance purity to 99.9% | 8-10% | [1] |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of the functional groups present.

-

Lauric Acid (Starting Material): A strong, broad absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid group.

-

This compound (Product): The disappearance of the carboxylic acid C=O stretch and the appearance of a strong, sharp absorption band around 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate anion (COO⁻). A broad absorption in the region of 3000-3300 cm⁻¹ is also expected due to the N-H stretching vibrations of the ammonium cation (NH₄⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the alkyl chain of the laurate moiety and a broad signal for the protons of the ammonium cation. The disappearance of the acidic proton of the carboxylic acid group would be a key indicator of successful salt formation.

-

¹³C NMR: The spectrum would show signals for the carbons of the alkyl chain and a signal for the carboxylate carbon, which would be shifted compared to the carboxylic acid carbon of lauric acid.

Melting Point Determination

The melting point of the purified this compound can be measured and compared to the literature value (45 °C) as an indicator of purity.[3] A sharp melting point close to the literature value suggests a high degree of purity.

Safety Precautions

-

Lauric Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Ammonia/Ammonium Hydroxide: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

This compound: May cause skin and eye irritation. Handle with care.

Conclusion

The synthesis of this compound from lauric acid and ammonia is a well-established and efficient process. By carefully controlling the reaction conditions, including temperature, stoichiometry, and solvent, high yields of pure product can be obtained. This technical guide provides the necessary information for researchers and professionals to successfully synthesize, purify, and characterize this compound for a variety of applications. The provided experimental protocols and optimization data serve as a valuable resource for both laboratory-scale and industrial production considerations.

References

The Amphiphilic Architect: A Technical Guide to the Mechanism of Action of Ammonium Laurate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ammonium laurate, an anionic surfactant of significant interest in various scientific and industrial domains, including pharmaceutical formulations. This document elucidates its fundamental physicochemical properties, details its action at interfaces, and explores its interactions with biological membranes, thereby offering a comprehensive resource for professionals in research and drug development.

Core Principles of Surfactancy: The Dual Nature of this compound

This compound (ammonium dodecanoate) is the salt derived from lauric acid, a saturated fatty acid with a 12-carbon chain, and ammonia. Its chemical formula is C₁₂H₂₇NO₂. The efficacy of this compound as a surfactant stems from its amphiphilic molecular structure. This structure consists of two distinct moieties:

-

A hydrophobic tail: Comprised of the 12-carbon alkyl chain of lauric acid, this nonpolar segment is repelled by water.

-

A hydrophilic head: The ammonium carboxylate group (-COO⁻NH₄⁺) is polar and readily interacts with water molecules.

This dual characteristic drives the primary mechanism of action of this compound: its tendency to adsorb at interfaces (e.g., air-water, oil-water) to minimize the energetically unfavorable contact between its hydrophobic tail and the aqueous environment. This adsorption effectively reduces the interfacial tension.

Quantitative Analysis of Surfactant Efficacy

The performance of a surfactant is quantitatively defined by several key parameters, most notably its Critical Micelle Concentration (CMC) and its ability to reduce surface tension. While specific data for this compound is not abundantly available in public literature, data from the closely related sodium dodecanoate and ammonium dodecyl sulfate provide valuable insights into the expected behavior.

Table 1: Physicochemical Properties of Dodecanoate Surfactants

| Parameter | Sodium Dodecanoate (Laurate) | Ammonium Dodecyl Sulfate (Representative) |

| Critical Micelle Concentration (CMC) | 2.4 x 10⁻² mol/L (at 25°C)[1] | 4.2 x 10⁻² M to 4.0 x 10⁻¹ M (depending on added salt concentration) |

| Surface Tension at CMC | ~ 38 mN/m (at 25°C)[1] | Not specified |

| Molecular Weight | 222.29 g/mol | 283.43 g/mol |

Note: The CMC of ionic surfactants is influenced by factors such as temperature and the concentration of counter-ions in the solution.

The Phenomenon of Micellization

Above a specific concentration, the CMC, the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. This process is a thermodynamically driven mechanism to further shield the hydrophobic tails from water.

In an aqueous solution, this compound molecules arrange themselves into spherical micelles where the hydrophobic lauryl chains form the core, and the hydrophilic ammonium carboxylate heads constitute the outer shell, or corona, which interfaces with the surrounding water molecules. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution, the interface, and the micelles.

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

The hydrophobic core of these micelles can serve as a microenvironment for the solubilization of poorly water-soluble compounds, a principle of paramount importance in drug delivery systems.

Interaction with Biological Membranes: Implications for Drug Development

The amphiphilic nature of this compound also governs its interaction with biological membranes, which are primarily composed of lipid bilayers. Quaternary ammonium compounds are known to interact with and, at sufficient concentrations, disrupt these membranes.

The mechanism of interaction can be described in a stepwise manner:

-

Electrostatic Attraction: The positively charged ammonium headgroup can be electrostatically attracted to the often negatively charged components of cell membranes.

-

Intercalation of Monomers: Individual surfactant monomers can insert their hydrophobic tails into the lipid bilayer, disrupting the ordered packing of the membrane lipids.

-

Membrane Fluidization and Permeabilization: This disruption increases the fluidity of the membrane. At concentrations at or above the CMC, the formation of mixed micelles with membrane lipids can lead to the solubilization of the membrane, resulting in increased permeability and, ultimately, cell lysis.

This membrane-disrupting property is the basis for the antimicrobial activity of some surfactants and is a critical consideration in designing drug delivery systems, where the surfactant may act as a penetration enhancer.

Caption: Interaction of this compound with a lipid bilayer.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

A. By Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination by surface tensiometry.

B. By Conductometry

This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the different mobilities of the monomers and the micelles.

Protocol:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Assessment of Membrane Permeability

The effect of this compound on membrane permeability can be assessed using model systems such as liposomes encapsulating a fluorescent dye.

Protocol:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein).

-

Remove non-encapsulated dye by size-exclusion chromatography.

-

Incubate the liposome suspension with various concentrations of this compound.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates the leakage of the dye from the liposomes due to membrane permeabilization, which alleviates the self-quenching.

-

The rate of fluorescence increase is proportional to the membrane permeability.

Conclusion

This compound functions as an effective anionic surfactant through the collective actions of its amphiphilic monomers. Its ability to reduce surface tension, form micelles for solubilization, and interact with lipid membranes makes it a versatile molecule with significant applications in research and industry. For drug development professionals, a thorough understanding of its mechanism of action, particularly its interaction with biological membranes and its critical micelle concentration, is essential for the rational design of safe and effective formulations. The experimental protocols outlined in this guide provide a framework for the precise characterization of these properties.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Ammonium Laurate in Water

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of ammonium laurate in an aqueous solution. It covers the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the influence of environmental factors on this critical parameter.

Introduction to Critical Micelle Concentration (CMC)

This compound (CH₃(CH₂)₁₀COONH₄) is an anionic surfactant that, like other amphiphilic molecules, exhibits unique behavior in aqueous solutions. At low concentrations, it exists as individual ions (laurate anions and ammonium cations). However, as the concentration increases, a threshold is reached where the surfactant ions begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).

The formation of micelles is a critical phenomenon in various applications, including drug delivery, detergency, and material science, as it dramatically alters the properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding and accurately determining the CMC of this compound is therefore paramount for its effective utilization in research and product development.

Quantitative Data on the CMC of Laurate Surfactants

| Surfactant | Temperature (°C) | CMC (mol/L) | Measurement Technique |

| Sodium Laurate | 22 | 0.024 | Not Specified[1] |

Note: The CMC of ionic surfactants is influenced by temperature. Generally, for ionic surfactants, the CMC value tends to decrease as the temperature rises, reaches a minimum, and then begins to increase with a further increase in temperature[2][3].

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The most common and reliable techniques include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.

Surface Tension Method

This is considered a standard and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers preferentially adsorb at the air-water interface, reducing the surface energy. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with a further increase in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.

Detailed Protocol (Wilhelmy Plate Method):

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water of a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

-

Instrumentation and Calibration:

-

Use a surface tensiometer equipped with a Wilhelmy plate (typically platinum).

-

Ensure the Wilhelmy plate is thoroughly cleaned, typically by flaming to red heat, to remove any organic contaminants.

-

Calibrate the instrument according to the manufacturer's instructions, often using deionized water of a known surface tension.

-

-

Measurement:

-

Pour the most dilute this compound solution into a clean sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Measure the force exerted on the plate, from which the surface tension is calculated.

-

Repeat the measurement for each of the prepared dilutions, moving from the most dilute to the most concentrated to minimize contamination.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Conductivity Method

This method is highly suitable for ionic surfactants like this compound.

Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, this compound exists as individual, mobile laurate and ammonium ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles occurs. These micelles are larger and less mobile than the individual ions, and they also bind some of the counter-ions (ammonium ions), reducing their mobility. This leads to a decrease in the rate of conductivity increase. The CMC is identified as the concentration at which there is a distinct change in the slope of the conductivity versus concentration plot.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions in volumetric flasks to ensure accurate concentrations.

-

-

Instrumentation and Calibration:

-

Use a calibrated conductivity meter with a conductivity cell.

-

The conductivity cell should be thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Measurement:

-

Measure the conductivity of deionized water as a baseline.

-

Measure the conductivity of each of the prepared this compound solutions, starting from the most dilute.

-

Allow the conductivity reading to stabilize before recording the value.

-

Maintain a constant temperature using a water bath, as conductivity is highly sensitive to temperature changes.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration (C).

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is determined from the concentration at the point of intersection of these two linear segments.

-

Fluorescence Spectroscopy Method (Using a Hydrophobic Probe)

This is a very sensitive method, particularly useful for determining low CMC values.

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence properties of the probe, such as its emission intensity or the ratio of certain vibronic peaks, are sensitive to the polarity of its microenvironment. In the aqueous environment below the CMC, the fluorescence of the probe is weak. When micelles form, the probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence signal.

Detailed Protocol (with Pyrene as a probe):

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a low concentration (e.g., 10⁻⁵ M).

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid altering the micellization process. The solvent from the pyrene stock should be allowed to evaporate, leaving a pyrene film, before adding the surfactant solution and allowing it to equilibrate.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

Set the excitation wavelength appropriate for pyrene (typically around 334 nm).

-

Record the emission spectra over a range that covers the characteristic vibronic peaks of pyrene (e.g., 350-450 nm).

-

-

Measurement:

-

Measure the fluorescence emission spectrum for each of the prepared this compound solutions containing the pyrene probe.

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first vibronic peak (I₃/I₁). This ratio is sensitive to the polarity of the probe's environment.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

-

Visualizations

Logical Relationship of Micelle Formation

References

Thermal Decomposition of Ammonium Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium laurate, the ammonium salt of lauric acid, is a versatile compound utilized across various industries as a surfactant, emulsifier, and dispersing agent. Its thermal stability is a critical parameter influencing its application in formulations and processes that involve elevated temperatures. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, including its decomposition pathway, products, and the analytical techniques used for its characterization. Due to the limited availability of specific quantitative thermal analysis data for this compound in published literature, this guide leverages data from its close structural analog, ammonium stearate, to provide a comprehensive overview.

Thermal Decomposition Pathway

This compound, an ammonium carboxylate, is susceptible to thermal decomposition. The primary decomposition pathway involves an intramolecular dehydration and deamination reaction, yielding lauramide, water, and ammonia. This transformation is a common thermal reaction for ammonium salts of carboxylic acids.

The overall reaction can be represented as:

C₁₁H₂₃COONH₄ (this compound) → C₁₁H₂₃CONH₂ (Lauramide) + H₂O (Water) + NH₃ (Ammonia)

This decomposition is typically endothermic, requiring an input of energy to break the ionic bond between the ammonium and carboxylate ions and to facilitate the subsequent elimination of water and ammonia.

Quantitative Thermal Analysis

Table 1: Expected Thermal Decomposition Data for this compound (Based on Analogy with Ammonium Stearate)

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Description |

| Melting | 45 - 60 | 0 | DSC | Endothermic transition corresponding to the melting of this compound. |

| Decomposition | 100 - 250 | ~15.7% (loss of NH₃ + H₂O) | TGA/DSC | Endothermic decomposition involving the loss of ammonia and water to form lauramide. |

Note: The temperature range and mass loss are estimations based on the expected decomposition reaction and the behavior of similar compounds. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Set the purge gas (typically high-purity nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

TGA Measurement:

-

Place the sample crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Set the purge gas (typically high-purity nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent the loss of volatile decomposition products. An empty, sealed pan should be used as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC curve.

-

Identify endothermic peaks corresponding to melting and decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of each thermal event by integrating the peak area.

-

Visualizations

References

An In-Depth Technical Guide to the Hydrolysis of Ammonium Laurate in Aqueous Solutions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ammonium laurate, the salt of a weak acid (lauric acid) and a weak base (ammonia), serves as a versatile surfactant and emulsifier in various industrial and scientific applications. Its efficacy and stability in aqueous formulations are critically dependent on its hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the underlying chemical principles, influencing factors, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for studying hydrolysis kinetics and presents logical workflows for its synthesis and analysis, supported by visualizations to facilitate a deeper understanding for research, development, and formulation professionals.

Introduction to this compound

This compound (CAS No. 2437-23-2) is a quaternary ammonium salt with the chemical formula C₁₂H₂₇NO₂.[1] It is formed from the neutralization reaction between lauric acid, a saturated 12-carbon fatty acid, and ammonia.[2][3] Its amphiphilic nature, possessing a long, nonpolar hydrocarbon tail and a polar, hydrophilic ammonium head, allows it to act as a surfactant, reducing surface tension at interfaces.[3] This property makes it valuable as a wetting agent, emulsifier, and foaming agent in applications ranging from nanoparticle synthesis to the stabilization of colloidal dispersions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2437-23-2 | [1][2] |

| Molecular Formula | C₁₂H₂₇NO₂ | [1][3] |

| Molecular Weight | 217.35 g/mol | [1][2][3] |

| Appearance | White to off-white solid or powder | [3][4] |

| Melting Point | ~44-50 °C | [3][5] |

| Boiling Point | ~100 °C (decomposes) | [4] |

| Solubility | Soluble in water | [4] |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.

The Hydrolysis of this compound

As the salt of a weak acid and a weak base, this compound undergoes hydrolysis when dissolved in water, establishing an equilibrium with its constituent acid and base.[2] This reaction is fundamental to the stability and pH characteristics of its aqueous solutions.

Reaction Mechanism and Equilibrium

The hydrolysis process occurs in two main steps following the initial dissociation of the salt:

-

Dissociation: In water, this compound dissociates into its constituent ions: the ammonium cation (NH₄⁺) and the laurate anion (C₁₁H₂₃COO⁻).

-

Hydrolysis: These ions then react with water in a reversible equilibrium.[2]

-

The laurate anion reacts with water to form lauric acid and hydroxide ions (OH⁻), tending to make the solution alkaline.

-

The ammonium cation reacts with water to form ammonia (NH₃) and hydronium ions (H₃O⁺).

-

The overall equilibrium is pH-dependent and results in an aqueous solution containing lauric acid and ammonium hydroxide.[2]

References

The Antimicrobial Potential of Ammonium Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium laurate, the ammonium salt of lauric acid, is a compound with significant potential in the antimicrobial landscape. Its activity is primarily attributed to the lauric acid moiety, a 12-carbon saturated fatty acid known for its broad-spectrum efficacy against a variety of microorganisms. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from its parent compound, lauric acid, and its derivatives to serve as a strong predictive resource for researchers.

Introduction

This compound (C₁₂H₂₇NO₂) is an ammonium salt of the medium-chain fatty acid, lauric acid.[1] It is recognized for its surfactant properties, which contribute to its role in various industrial applications.[2] However, the biological activity of this compound, particularly its antimicrobial effects, is of increasing interest to the scientific community. This interest stems from the well-documented antimicrobial properties of lauric acid, which is effective against a range of bacteria, fungi, and enveloped viruses.[3][4] As the salt of lauric acid, this compound is presumed to share these antimicrobial characteristics, offering potential applications in pharmaceuticals, personal care products, and as a food preservative.

Mechanism of Action

The primary antimicrobial mechanism of lauric acid, and by extension this compound, is the disruption of the microbial cell membrane.[5] The lipophilic carbon chain of lauric acid inserts itself into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Gram-positive bacteria are generally more susceptible to lauric acid and its derivatives than Gram-negative bacteria.[5] This is attributed to the structural differences in their cell walls. The thick peptidoglycan layer of Gram-positive bacteria is more easily penetrated by fatty acids compared to the outer membrane of Gram-negative bacteria, which acts as an additional protective barrier.

Antimicrobial Spectrum of Activity

The antimicrobial activity of lauric acid and its derivatives has been demonstrated against a wide array of microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for lauric acid and its related compounds, which can be used as a reference for the expected activity of this compound.

Table 1: Antibacterial Activity of Lauric Acid and its Derivatives

| Microorganism | Compound | MIC | Reference |

| Staphylococcus aureus | Lauric Acid | 156 µg/mL | [6] |

| Streptococcus pneumoniae | Lauric Acid | Inhibited by 0.25 mM | [5] |

| Streptococcus agalactiae | Lauric Acid | Inhibited by 0.25 mM | [5] |

| Streptococcus mutans | Lauric Acid | Inhibited by 0.25 mM | [5] |

| Escherichia coli | Lauric Acid | Growth not significantly inhibited | [5] |

| Listeria monocytogenes | Lactose Monolaurate | 5 to 9.5 mM (MBC) | [5] |

| Mycobacterium spp. | Lactose Monolaurate | 0.2 to 2 mM (MBC) | [5] |

Table 2: Antifungal Activity of Lauric Acid and its Derivatives

| Microorganism | Compound | MIC | Reference |

| Candida albicans | Lauric Acid | Effective | [3] |

| Candida albicans | Caprylic Acid (related MCFA) | 40 µg/mL | [5] |

Table 3: Antiviral Activity of Lauric Acid and its Derivatives

| Virus | Compound | Activity | Reference |

| Vesicular Stomatitis Virus (VSV) | Lauric Acid | Effective | [3][4] |

| Herpes Simplex Virus (HSV) | Lauric Acid | Effective | [3][4] |

| Visna Virus (VV) | Lauric Acid | Effective | [3][4] |

Experimental Protocols

This section details the standard methodologies for evaluating the antimicrobial properties of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][6]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Prepare tubes containing broth with the antimicrobial agent at concentrations corresponding to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control tube without the agent is also prepared.

-

Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

-

Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Biofilm Disruption Assay

The ability of an antimicrobial agent to disrupt pre-formed biofilms can be assessed using methods like the crystal violet assay or the XTT assay.

Crystal Violet Assay Protocol:

-

Biofilm Formation: Grow microbial biofilms in a 96-well plate for a specified period (e.g., 24-48 hours).

-

Treatment: Remove the planktonic cells and treat the biofilms with various concentrations of this compound for a defined period.

-

Staining: Wash the wells and stain the remaining adherent biofilm with a 0.1% crystal violet solution.

-

Solubilization and Quantification: After washing away excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 33% acetic acid). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

XTT Assay Protocol:

-

Biofilm Formation and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.

-

XTT Labeling: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to the wells.

-

Incubation: Incubate the plate in the dark. Metabolically active cells will reduce the XTT to a formazan product.

-

Quantification: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) to determine the metabolic activity of the biofilm.

Cell Membrane Integrity Assay

Propidium iodide (PI) staining is a common method to assess cell membrane damage.

Protocol:

-

Cell Treatment: Treat a suspension of microbial cells with this compound at various concentrations and for different durations.

-

Staining: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in the number of fluorescent cells indicates damage to the cell membrane.

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on microbial signaling pathways. The primary mechanism is understood to be a direct physical disruption of the cell membrane rather than interference with specific signaling cascades. However, downstream effects of membrane stress could potentially trigger various cellular stress responses.

Conclusion

This compound, through its lauric acid component, presents a compelling profile as a broad-spectrum antimicrobial agent. Its primary mode of action, the disruption of the cell membrane, makes it effective against a variety of bacteria and fungi, with a pronounced effect on Gram-positive organisms. While direct quantitative data for this compound is not extensively available, the wealth of information on lauric acid and its derivatives provides a strong basis for its potential applications. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate and quantify the antimicrobial efficacy of this compound, paving the way for its potential development in therapeutic and preservative applications. Further research is warranted to elucidate its full spectrum of activity and to explore any potential effects on microbial signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

The Critical Influence of pH on the Stability and Activity of Ammonium Laurate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of pH on the stability and activity of ammonium laurate, a widely used anionic surfactant. The information is targeted towards researchers, scientists, and professionals in drug development and formulation science. This document outlines the chemical principles governing the pH-dependent behavior of this compound, presents detailed experimental protocols for its characterization, and provides a framework for predicting its performance in various aqueous environments.

Introduction

This compound (C₁₂H₂₇NO₂) is the ammonium salt of lauric acid, a 12-carbon saturated fatty acid.[1] It is valued for its surfactant properties, including its ability to act as a wetting agent, emulsifier, and foaming agent in a variety of applications, from personal care products to industrial formulations.[2][3] The performance of this compound is intrinsically linked to the pH of its aqueous solution, which dictates its molecular form and, consequently, its stability and surfactant activity. Understanding and controlling the pH is therefore paramount for optimizing formulations containing this versatile surfactant.

This compound is formed from the neutralization of a weak acid (lauric acid) and a weak base (ammonia).[4] In aqueous solutions, it exists in equilibrium with its constituent ions: the laurate anion (CH₃(CH₂)₁₀COO⁻) and the ammonium cation (NH₄⁺). The laurate anion is the surface-active species, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail.[1]

The Pivotal Role of pH: Chemical Equilibrium and its Consequences

The stability and activity of this compound are governed by the acid-base equilibrium of the laurate/lauric acid pair. The pKa of lauric acid is approximately 4.9 to 5.3.[5][6] This value is the critical inflection point for the behavior of this compound in solution.

-

Alkaline to Neutral pH (pH > 6-8): In this range, the carboxyl group of the laurate anion remains deprotonated and negatively charged. This ionic form is highly soluble in water, leading to stable solutions where the surfactant is active and can form micelles above its critical micelle concentration (CMC).[2] The ideal pH range for soap, for instance, is generally considered to be between 8 and 10 to ensure effective cleaning without being overly harsh.[7]

-

Acidic pH (pH < pKa of Lauric Acid): As the pH of the solution drops below the pKa of lauric acid, the laurate anions become protonated, forming the uncharged lauric acid molecule (CH₃(CH₂)₁₀COOH). Lauric acid is poorly soluble in water and will precipitate out of the solution.[3][8] This conversion from the soluble laurate salt to the insoluble fatty acid leads to a loss of surfactant activity, observed as a decrease in foaming, emulsifying, and cleaning capabilities.[9] The solution may become turbid or form a visible precipitate.

This pH-dependent equilibrium is a critical consideration in formulation development. For instance, in a formulation where a low pH is required, this compound would be an unsuitable choice due to its instability and loss of function.

Quantitative Analysis of pH Effects

Data Summary

The following table summarizes the expected qualitative and quantitative effects of pH on key properties of an this compound solution.

| Property | Acidic pH (< 5) | Neutral pH (6-8) | Alkaline pH (> 8) |

| Physical Appearance | Turbid, potential for precipitation | Clear solution | Clear solution |

| Predominant Species | Lauric Acid (insoluble) | Laurate Anion (soluble) | Laurate Anion (soluble) |

| Surfactant Activity | Low to negligible | High | High |

| Surface Tension | Higher (approaching water) | Low | Low |

| CMC | Not well-defined | Expected to be stable | May slightly decrease |

| Foaming Capacity | Poor | Good | Good |

Experimental Protocols for Assessing pH Effects

To quantitatively assess the impact of pH on this compound stability and activity, a series of experiments can be performed. The following are detailed methodologies for key analyses.

Preparation of this compound Solutions at Various pH Values

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

-

pH Adjustment: Aliquot the stock solution into separate vessels. Adjust the pH of each aliquot to the desired value (e.g., pH 3, 5, 7, 9, 11) using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH). Use a calibrated pH meter for accurate measurements.

-

Equilibration: Allow the pH-adjusted solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

-

Visual Observation: Record any changes in the physical appearance of the solutions, such as turbidity or precipitation.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC of an ionic surfactant can be determined by measuring the change in molar conductivity as a function of surfactant concentration.

-

Prepare a series of dilutions of the pH-adjusted this compound solutions.

-

Measure the conductivity of each dilution using a calibrated conductivity meter at a constant temperature.

-

Plot the molar conductivity (Λ) versus the square root of the concentration.

-

Identify the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10]

Measurement of Surface Tension

Surface tension is a direct measure of surfactant activity at an interface.

-

Utilize a surface tensiometer (e.g., using the Du Noüy ring, Wilhelmy plate, or pendant drop method).[11]

-

Calibrate the instrument with deionized water.

-

Measure the surface tension of each pH-adjusted this compound solution at a controlled temperature.

-

Plot surface tension as a function of pH. A significant increase in surface tension at lower pH values will indicate a loss of surfactant activity.

Assessment of Foaming Ability

-

Place a fixed volume (e.g., 50 mL) of each pH-adjusted solution into a graduated cylinder.

-

Agitate the cylinder under controlled conditions (e.g., shaking for 30 seconds).

-

Measure the initial foam volume and monitor its stability over time (e.g., record the foam volume at 1, 5, and 10 minutes).

-

Compare the foaming properties across the different pH values.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental processes described.

Chemical Equilibrium of this compound

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for Stability and Activity Assessment

Caption: Workflow for evaluating pH effects on this compound.

Conclusion

The pH of an aqueous solution is a critical parameter that profoundly influences the stability and surfactant activity of this compound. At pH values above the pKa of lauric acid, this compound exists as the soluble and active laurate anion. Conversely, in acidic conditions below its pKa, it converts to the insoluble lauric acid, leading to a loss of functionality. A thorough understanding and precise control of pH are therefore essential for the successful formulation and application of products containing this compound. The experimental protocols outlined in this guide provide a robust framework for characterizing these pH-dependent properties, enabling researchers and formulators to optimize their products for maximum efficacy and stability.

References

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. Buy this compound (EVT-259641) | 2437-23-2 [evitachem.com]

- 3. LAURIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 2437-23-2 | Benchchem [benchchem.com]

- 5. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]

- 6. LAURIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. Lauric acid - American Chemical Society [acs.org]

- 8. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Virtual Labs [csc-iiith.vlabs.ac.in]

- 11. tegewa.de [tegewa.de]

Methodological & Application

Application Notes and Protocols for Carbon Nanotube Dispersion Using Ammonium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective dispersion of carbon nanotubes (CNTs) is a critical prerequisite for their application in various fields, including drug delivery, bioimaging, and diagnostics. Agglomerated CNTs can lead to inconsistent results and reduced efficacy. Ammonium laurate (AL) has emerged as a promising surfactant for CNT dispersion, offering advantages over commonly used surfactants like sodium dodecyl sulfate (SDS).[1][2][3][4] This document provides a detailed protocol for the dispersion of CNTs using this compound, along with comparative data and a workflow diagram. This compound is a simple-to-prepare surfactant that results in cleaner depositions and provides greater shelf stability and more selective dispersion of CNTs compared to SDS.[1][2][3] The protocols described herein require minimal sonication and centrifugation.[1][2][3][4]

Key Advantages of this compound for CNT Dispersion

-

Cleaner Depositions: this compound leaves significantly less residue compared to SDS, which is crucial for applications requiring high purity.[1][2][3]

-

Enhanced Stability: CNT dispersions prepared with this compound exhibit greater shelf stability.[1][2][3]

-

Selective Dispersion: This method shows improved selectivity in dispersing specific types of CNTs.[1][2][3]

-

Simple Preparation: The surfactant is straightforward to prepare in a laboratory setting.[1][2][3][4]

-

Mild Processing: The protocol requires minimal sonication and centrifugation, which helps in preserving the structural integrity of the CNTs.[1][2][3][4]

Experimental Protocols

Materials

-

Multi-walled carbon nanotubes (MWCNTs) or Single-walled carbon nanotubes (SWCNTs)

-

Lauric Acid

-

Ammonium Hydroxide (NH₄OH)

-

Deionized (DI) water

-

Probe sonicator

-

Centrifuge

-

Spectrophotometer (for characterization)

-

Zeta potential analyzer (for characterization)

Preparation of this compound Solution (1 wt%)

-

Dissolve lauric acid in DI water to a final concentration of 1% (w/v). Note that lauric acid has low solubility in water at neutral pH.

-

Slowly add ammonium hydroxide to the solution while stirring until the lauric acid is fully dissolved and the pH of the solution is approximately 11. This indicates the formation of this compound.

Carbon Nanotube Dispersion Protocol

-

Initial Mixture: Add the desired amount of CNTs (e.g., 1 mg/mL) to the 1 wt% this compound solution.

-

Sonication:

-

Use a probe sonicator to disperse the CNTs.

-

Apply sonication for a short duration, for example, 10 minutes, at a power output of 10 W. It is important to avoid excessive sonication to prevent damage to the CNTs.

-

Place the sample in an ice bath during sonication to prevent overheating.

-

-

Centrifugation:

-

Centrifuge the sonicated dispersion to remove any remaining large bundles or impurities.

-

A typical centrifugation setting is 1,000g for 10 minutes. The supernatant will contain the well-dispersed CNTs.

-

-

Characterization (Optional but Recommended):

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the supernatant to quantify the concentration of dispersed CNTs. The presence of sharp peaks can indicate the selective dispersion of certain CNT species.

-

Zeta Potential: Measure the zeta potential of the dispersion to assess its stability. A more negative zeta potential generally indicates better electrostatic repulsion between the CNTs and thus higher stability.

-

Microscopy (TEM/AFM): Use Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visually inspect the quality of the dispersion and the cleanliness of the deposition.

-

Data Presentation

The following tables summarize the comparative performance of this compound and sodium dodecyl sulfate for CNT dispersion based on characterization techniques.

| Surfactant | Zeta Potential (mV) | Absorbance at 660 nm (a.u.) | Deposition Cleanliness |

| This compound (1 wt%) | More Negative | Higher | Cleaner |

| Sodium Dodecyl Sulfate (1 wt%) | Less Negative | Lower | Significant Residue |

Mechanism of Dispersion

The dispersion of carbon nanotubes by this compound is achieved through a non-covalent functionalization mechanism. The hydrophobic laurate tail of the surfactant adsorbs onto the surface of the CNTs via van der Waals interactions, while the hydrophilic ammonium head group extends into the aqueous solution. This creates an electrostatic repulsion between the coated CNTs, preventing them from re-aggregating and leading to a stable dispersion.

Diagrams

Experimental Workflow for CNT Dispersion using this compound

References

Application Notes and Protocols for Ammonium Laurate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium laurate is an anionic surfactant frequently employed as an emulsifier in emulsion polymerization and for the stabilization of colloidal dispersions like natural rubber latex.[1][2] Its utility stems from its amphiphilic molecular structure, which consists of a 12-carbon hydrophobic alkyl chain (the laurate tail) and a hydrophilic ammonium head group.[3] This structure allows this compound to reduce the interfacial tension between immiscible liquids, such as a hydrophobic monomer and water.[2]

In emulsion polymerization, the process typically begins with the dispersion of a water-insoluble monomer in an aqueous phase. Above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles.[3] These micelles, which have a hydrophobic core and a hydrophilic shell, encapsulate a small amount of the monomer. Polymerization is initiated by a water-soluble initiator, and the primary loci for polymer chain growth are within these monomer-swollen micelles. The this compound molecules also adsorb onto the surface of the newly formed polymer particles, providing electrostatic stabilization that prevents particle agglomeration and coagulation, resulting in a stable polymer latex.[4]

One of the key advantages of using this compound is its pH-dependent nature. By lowering the pH of the system, for instance, through the addition of CO2, the laurate anion can be protonated to form lauric acid, which is less soluble and less effective as a surfactant. This property can be exploited for the controlled destabilization of the emulsion if desired, or for the recovery and recycling of the surfactant post-polymerization.

Quantitative Data Presentation

Quantitative data regarding this compound and its effects are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 217.35 g/mol | [3] |

| Critical Micelle Concentration (CMC) | The CMC is a key parameter indicating the concentration at which micelle formation begins. | |

| via Surface Tension | ~1.2 mM | Discrepancies in reported CMC values can arise from different measurement techniques.[3] |

| via Conductivity | ~1.5 mM | [3] |

| Comparative CMC (Sodium Laurate) | ~30 mM | For reference, the sodium salt of lauric acid has a significantly higher CMC.[3][5] |

Table 2: Effect of this compound Concentration on Natural Rubber Latex (NRL) Properties

| Molar Concentration of this compound (moles per 100 g of latex) | Effect on Mechanical Stability Time (MST) | Other Observed Effects | Reference |

|---|---|---|---|

| > 0.5 x 10⁻⁴ | Enhances MST | Increases foaming height.[2][6] | [2][6] |

| 1.63 x 10⁻⁴ | Optimal level for enhancing physico-mechanical properties without negatively affecting chemical properties. | The highest tensile strength and elongation at break were observed around this concentration.[2] | [2] |

| 4.2 x 10⁻⁴ to 5.0 x 10⁻⁴ | Critical concentration range | Rapid changes in properties such as viscosity and conductivity are observed in this range.[2] | [2] |

| 0 to 0.10 phr* | MST increases with increasing concentration. | Addition of this compound improves and maintains the mechanical stability of Radiation Vulcanized Natural Rubber Latex (RVNRL) during storage.[4] | [4] |

| 0.2% (on latex) | Produces highly stabilized latex. | Used to prepare latex that is stable enough for use within one week of manufacture.[7] | [7] |

*phr: parts per hundred rubber

Experimental Protocols

Protocol 1: Preparation of 20% (w/w) this compound Emulsifier Solution

This protocol details the in-situ synthesis of an this compound solution for use as a stock emulsifier.

1. Materials and Reagents:

-

Lauric Acid (powder)

-

Ammonium Hydroxide (25% NH₃ solution)

-

Distilled or Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Beaker or Flask

-

Weighing Scale

2. Methodology:

-

Weigh 742 g of distilled water into a suitable beaker.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Carefully weigh and add 184 g of lauric acid powder to the water.

-

While stirring, slowly add 74 g of 25% ammonium hydroxide solution.[4] The reaction is an acid-base neutralization and may be slightly exothermic.

-

Continue stirring until all the lauric acid has dissolved and the solution is clear and homogeneous. This may take some time and gentle warming can be applied if necessary.

-

The resulting solution is approximately 20% (w/w) this compound and is ready for use as a stock solution in polymerization or latex stabilization. The final pH should be alkaline, typically around 9-10.[3]

Protocol 2: Stabilization of Natural Rubber Latex (NRL)

This protocol describes the use of this compound to improve the colloidal stability of concentrated NRL.

1. Materials and Reagents:

-

Concentrated Natural Rubber Latex (e.g., 60% Dry Rubber Content)

-

20% this compound Solution (from Protocol 1)

-

Stirring apparatus (e.g., magnetic stirrer or overhead mechanical stirrer)

-

Latex container

2. Methodology:

-

Place a known quantity of concentrated NRL into a suitable container.

-

While gently stirring the latex, slowly add the desired amount of 20% this compound solution. A typical starting concentration is 0.2% this compound based on the total weight of the latex.[7]

-

Example Calculation: For 1000 g of latex, to achieve a 0.2% concentration, you would add 2 g of this compound. Since the stock solution is 20%, you would add 10 g of the solution (2 g / 0.20 = 10 g).

-

-

Continue stirring for a minimum of 20 minutes to ensure uniform distribution of the stabilizer throughout the latex.[7]

-

Store the stabilized latex in a sealed container.

-

The stability of the latex can be quantitatively assessed using a Mechanical Stability Time (MST) test according to standard methods (e.g., ASTM D1076).

Protocol 3: Representative Emulsion Polymerization of a Hydrophobic Monomer

This is a generic protocol for the emulsion polymerization of a monomer such as vinyl acetate or styrene, using this compound as the primary emulsifier. Note: This is a representative method; specific parameters such as temperature, initiator concentration, and monomer feed rate should be optimized for the specific monomer and desired polymer characteristics.

1. Materials and Reagents:

-

Hydrophobic Monomer (e.g., Vinyl Acetate, Styrene)

-

This compound (can be from a prepared stock solution or synthesized in-situ)

-

Water-Soluble Initiator (e.g., Ammonium Persulfate (APS) or Potassium Persulfate (KPS))

-

Distilled or Deionized Water (degassed)

-

Nitrogen (N₂) gas supply

-

Reaction Kettle (e.g., three-neck round-bottom flask) equipped with a condenser, mechanical stirrer, and nitrogen inlet/outlet.

-

Heating Mantle or Water Bath with Temperature Control

2. Methodology:

-